

Acalisib (GS-9820): Application Notes and Protocols for Research Use

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Compound Focus: Acalisib

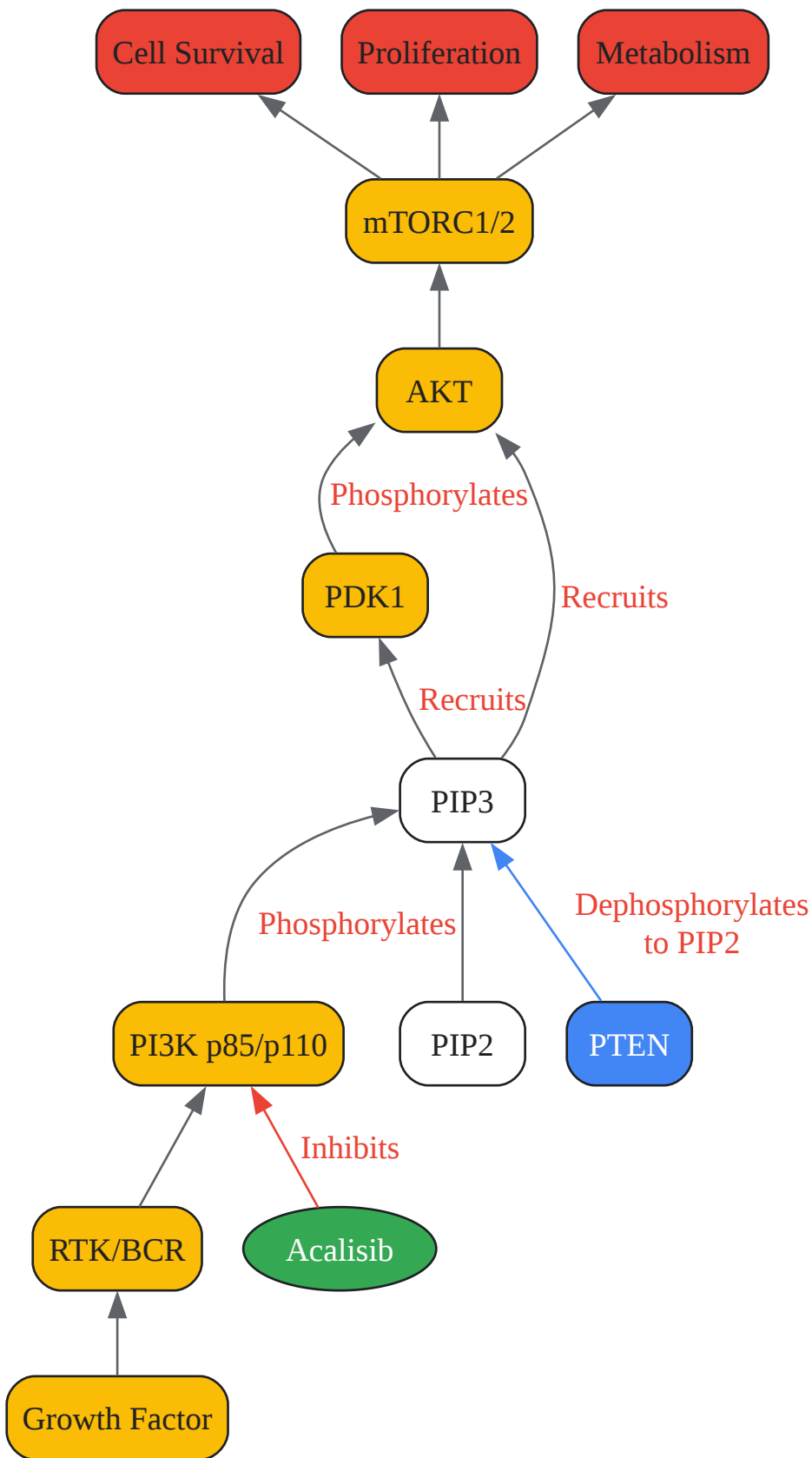
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Compound Overview and Mechanism of Action

Acalisib (GS-9820, CAL-120) is a highly selective, small molecule ATP-competitive inhibitor of the PI3K δ catalytic subunit [1] [2]. Its primary mechanism of action involves binding to the PI3K δ kinase domain, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [3] [4]. This inhibition suppresses the downstream PI3K/Akt/mTOR signaling cascade, a pathway critically involved in cell survival, proliferation, and metabolism [3] [4] [5]. The following diagram illustrates the signaling pathway and the specific node targeted by **Acalisib**.



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Its high selectivity for the p110 δ isoform over other PI3K classes and related kinases like mTOR minimizes off-target effects, making it a valuable tool for dissecting PI3K δ -specific functions in hematopoietic cells [1] [6]. In a human basophil activation assay, **Acalisib** suppressed IgE receptor I PI3K δ -mediated CD63 expression, confirming its functional potency in a cellular context [7].

Biochemical and Pharmacological Profile

Key Biochemical Properties

- **Molecular Formula:** C₂₁H₁₆FN₇O [1] [2]
- **Molecular Weight:** 401.40 g/mol [1] [2]
- **CAS Number:** 870281-34-8 [1] [6]

Target Selectivity and Potency

Acalisib demonstrates exceptional selectivity for PI3K δ . The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key kinases.

Table 1: *In vitro* inhibitory profile of **Acalisib** against PI3K isoforms and related kinases [1] [6]

Target	IC ₅₀ (nM)	Selectivity Fold vs. p110 δ
PI3K p110 δ	12.7 - 14 nM	-
PI3K p110 γ	1,389 nM	~109-fold
PI3K p110 β	3,377 nM	~266-fold
PI3K p110 α	5,441 nM	~428-fold
hVps34 (Class III)	12,682 nM	~999-fold
DNA-PK	18,749 nM	~1,476-fold

Target	IC ₅₀ (nM)	Selectivity Fold vs. p110δ
mTOR	>10,000 nM	>787-fold

This selectivity profile, showing over 100-fold selectivity against other Class I PI3Ks and no significant activity against Class II/III PI3Ks or mTOR, underscores its utility as a precise pharmacological tool [1] [8].

Recommended Working Concentrations

Based on biochemical and cellular activity data, the following working concentrations are recommended for experimental use.

Table 2: Recommended working concentrations for **Acalisib** in research

Application	Recommended Concentration	Context & Notes
In vitro biochemical assays	10 - 100 nM	Effective for inhibiting purified p110δ enzyme [1].
Cellular assays (B-cell lines)	10 - 1000 nM	Potently inhibits PI3Kδ-mediated signaling (e.g., pAkt) in hematopoietic cells. A range is recommended for dose-response studies [6] [7].
In vivo studies (mouse models)	10 mg/kg (oral)	This dose showed efficacy in xenograft models. In a phase 1b clinical trial, the dose tested was 400 mg twice daily, which informed exposure levels for preclinical in vivo work [6] [7].

Detailed Experimental Protocols

In vitro: Inhibition of Akt Phosphorylation in B-Cell Lines

This protocol assesses the functional inhibition of the PI3K pathway in B-cell lines by measuring the reduction of phosphorylated Akt (pAkt) levels.

- **Principle:** **Acalisib** inhibits PI3K δ , reducing PIP3 production and subsequent Akt phosphorylation at Thr308 and Ser473, which can be quantified by Western blot.
- **Materials:**
 - B-cell line (e.g., Ramos, SU-DHL-4).
 - Complete cell culture medium (RPMI-1640 + 10% FBS).
 - **Acalisib** stock solution (e.g., 80 mM in DMSO).
 - DMSO (vehicle control).
 - Lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors).
 - Antibodies: anti-pAkt (Ser473), total Akt, and loading control (e.g., GAPDH).
- **Procedure:**
 - **Cell Preparation:** Culture cells to logarithmic growth phase. Harvest and wash with PBS. Starve cells in serum-free medium for 2-4 hours to reduce basal signaling.
 - **Compound Treatment:** Prepare serial dilutions of **Acalisib** in complete medium to final concentrations (e.g., 10, 100, 1000 nM). Include a vehicle control (DMSO, same final concentration, typically <0.1%). Pre-treat cells with **Acalisib** or vehicle for 1-2 hours.
 - **Stimulation:** Stimulate cells with a relevant activator (e.g., 10 μ g/mL anti-IgM for B-cell receptor cross-linking) for 15-30 minutes.
 - **Cell Lysis:** Collect cells by centrifugation. Lyse cell pellets in ice-cold lysis buffer for 30 minutes. Clear lysates by centrifugation at 14,000 \times g for 15 minutes at 4°C.
 - **Western Blot Analysis:** Determine protein concentration. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and immunoblot with relevant antibodies.
- **Expected Outcome:** A concentration-dependent decrease in pAkt levels should be observed, with minimal effect on total Akt, confirming pathway inhibition.

In vivo: Efficacy Study in a Lymphoma Xenograft Model

This protocol outlines the use of **Acalisib** in a mouse model to evaluate its anti-tumor efficacy.

- **Principle:** Orally administered **Acalisib** inhibits PI3K δ in malignant B-cells, leading to tumor growth suppression in vivo.
- **Materials:**
 - Immunodeficient mice (e.g., NOD-SCID).
 - B-cell lymphoma/leukemia cells (e.g., primary CLL cells or a cell line).
 - **Acalisib** formulation for in vivo administration.
 - Calipers for tumor measurement.
- **Formulation Preparation** (Example) [1]:

- **Vehicle:** 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O.
- **Procedure:** Add **Acalisib** powder to the vehicle to achieve a clear solution at the desired concentration (e.g., 0.5-1 mg/mL). Vortex and sonicate if necessary to fully dissolve.
- **Procedure:**
 - **Xenograft Establishment:** Subcutaneously inoculate mice with tumor cells. Allow tumors to establish to a palpable size (~100-150 mm³).
 - **Randomization & Dosing:** Randomize mice into vehicle control and **Acalisib** treatment groups (n=5-10). Administer **Acalisib** (e.g., 10 mg/kg) or vehicle via oral gavage once or twice daily.
 - **Monitoring:** Measure tumor volumes and mouse body weights 2-3 times per week. Calculate tumor volume using the formula: $V = (\text{Length} \times \text{Width}^2)/2$.
 - **Endpoint:** Continue dosing for the study duration (e.g., 3-4 weeks) or until tumor volume in the control group reaches the institutional limit. Process tumors for further analysis (e.g., IHC for pAkt).
- **Expected Outcome:** Significant suppression of tumor growth in the **Acalisib**-treated group compared to the vehicle control.

Safety and Handling Notes

- **Storage:** Store the powder at -20°C, protected from light. Stable for at least 3 years under these conditions [1].
- **Solubility:** Highly soluble in DMSO (≥80 mg/mL). It is insoluble in water or ethanol [1]. For in vitro use, prepare a high-concentration stock in DMSO and then dilute into aqueous buffer or medium, ensuring the final DMSO concentration is non-cytotoxic (typically ≤0.1%).
- **Stability in Solution:** Stock solutions in DMSO are stable for several months when stored at -20°C to -80°C and protected from light. Avoid repeated freeze-thaw cycles [6].

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